molecular formula C25H20N2O4 B15156641 3-(4-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid CAS No. 282524-87-2

3-(4-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B15156641
CAS No.: 282524-87-2
M. Wt: 412.4 g/mol
InChI Key: NLRURLSPIILXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-(4-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c26-14-16-9-11-17(12-10-16)23(13-24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRURLSPIILXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148714
Record name 4-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282524-87-2
Record name 4-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282524-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and cost-effective synthesis. The reaction conditions are carefully controlled to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid is widely used in peptide synthesis as a building block. The Fmoc protecting group is easily removable under mild conditions, making it ideal for solid-phase peptide synthesis .

Biology

In biological research, the compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the behavior of amino acids in biological systems .

Medicine

In medicine, Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid is used in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it valuable in the design of therapeutic peptides .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the synthesis of complex organic molecules for various applications .

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions. The compound interacts with molecular targets such as enzymes and receptors, facilitating the formation of peptide bonds and other biochemical interactions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (2S)-3-(4-Cyanophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
  • Molecular Formula : C₂₅H₂₀N₂O₄
  • Average Mass : 412.445 g/mol
  • CAS Registry Number : 173963-93-4
  • Stereochemistry : Defined (2S) configuration at the α-carbon .

Structural Features :

  • Core Structure: Propanoic acid backbone with an Fmoc-protected amino group (9H-fluoren-9-ylmethoxycarbonyl) and a para-substituted cyanophenyl side chain.
  • Functional Groups: Electron-withdrawing cyano group (-CN) at the 4-position of the phenyl ring. Fmoc group: A common protecting group in peptide synthesis, offering stability under basic conditions and cleavability under mild acidic or piperidine treatment .

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The target compound’s para-cyanophenyl group distinguishes it from analogs with diverse substituents. Key differences in electronic properties, steric effects, and biological activity are summarized below:

Compound Name & Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
3-(4-Cyanophenyl) (Target) C₂₅H₂₀N₂O₄ 412.45 High polarity due to -CN; used in peptide synthesis.
3-(2-Fluorophenyl) C₂₄H₂₀FNO₄ 405.42 Reduced electron-withdrawing effect; altered binding in receptor studies.
3-(4-Chlorophenyl) C₂₄H₂₀ClNO₄ 421.87 Enhanced lipophilicity; common in ADC linker design.
3-(4-Nitrophenyl) C₂₄H₂₀N₂O₆ 432.43 Strong electron-withdrawing -NO₂; used in photoactive probes.
3-(3,5-Difluorophenyl) C₂₄H₁₉F₂NO₄ 435.41 Improved metabolic stability; explored in antiviral agents.
3-(4-Isopropylphenyl) C₂₇H₂₇NO₄·H₂O 435.51 (hydrate) Increased steric bulk; modulates solubility in hydrophobic environments.

Stereochemical Variations

  • (2S) Configuration (Target Compound): Predominantly used in peptide synthesis to maintain natural L-amino acid chirality .
  • (R)-Configured Analogs (e.g., 3,5-Difluoro-D-phenylalanine): Employed in mirror-image drug design or protease resistance studies .

Functional Group Modifications

  • Methylation of Amino Group: Example: (S)-2-((Fmoc)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid. Impact: Alters hydrogen-bonding capacity and steric hindrance, influencing target binding .
  • Disulfide Linkers: Example: 3-((2-(((Fmoc)amino)ethyl)dithio)propanoic acid. Application: Enables reversible conjugation in ADCs or redox-sensitive drug delivery systems .

Stability Considerations

  • Acid Sensitivity: Fmoc group cleaved by trifluoroacetic acid (TFA) or piperidine, while the cyano group remains stable under these conditions .
  • Photodegradation: Nitrophenyl analogs (e.g., 4-NO₂ derivative) may undergo photoreduction, limiting their use in light-exposed applications .

Biological Activity

3-(4-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, also known as (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-cyanophenyl)propanoic acid, has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, and a cyanophenyl moiety, which may contribute to its biological properties.

  • IUPAC Name : (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-cyanophenyl)propanoic acid
  • Molecular Formula : C25H20N2O4
  • Molecular Weight : 412.45 g/mol
  • CAS Number : 517905-92-9
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:

  • Inhibition of Protein Secretion : Studies have shown that compounds similar to this one can inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is critical for their virulence. For example, a related compound demonstrated significant inhibition at concentrations around 50 µM, affecting the secretion of virulence factors in C. rodentium .
  • Antibacterial Activity : The presence of the cyanophenyl group may enhance the antibacterial properties of this compound by interfering with bacterial cell wall synthesis or protein function.

Case Study 1: Inhibition of T3SS

A study focused on the effects of various compounds on the T3SS revealed that at concentrations significantly higher than the IC50 value, this compound resulted in approximately 50% inhibition of protein secretion from C. rodentium. This suggests that it could be a potential candidate for developing new antibacterial agents targeting virulence mechanisms .

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were evaluated against mammalian cell lines. The results indicated that while it effectively inhibited bacterial secretion systems, it did not exhibit significant cytotoxicity at concentrations that were effective against bacterial targets . This selectivity is crucial for therapeutic applications.

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound517905-92-9412.45 g/molInhibits T3SS; low cytotoxicity
Fmoc-Ala-Ala-OHN/AN/AStandard peptide building block
Fmoc-Lys(Boc)-OHN/AN/APotentially similar activity; used in peptide synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.